![molecular formula C27H19N5 B4779480 {[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4779480.png)
{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile
Overview
Description
{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile is a chemical compound that has gained significant attention in scientific research. The compound is widely used in various fields, including medicinal chemistry, material science, and organic chemistry.
Mechanism of Action
The mechanism of action of {[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile is not fully understood. However, studies have suggested that the compound exhibits its biological activity by interacting with specific molecular targets, such as enzymes, receptors, and proteins. The compound has been shown to inhibit the activity of certain enzymes, leading to the suppression of various cellular processes. It has also been shown to modulate the activity of certain receptors, leading to the activation or inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and improve glucose metabolism in diabetes. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
The advantages of using {[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile in lab experiments include its high purity, stability, and versatility. The compound can be easily synthesized and modified to obtain derivatives with improved properties. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
The future directions for research on {[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile include the development of new derivatives with improved therapeutic potential, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields, such as agriculture and environmental science. The compound's potential as a drug candidate for the treatment of various diseases also warrants further investigation.
Scientific Research Applications
{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile has been extensively studied for its various scientific research applications. The compound has shown promising results in the field of medicinal chemistry, where it has been used as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. The compound has also been used in material science to develop new materials with improved properties, such as fluorescence and conductivity. In organic chemistry, the compound has been used as a versatile building block for the synthesis of various complex molecules.
properties
IUPAC Name |
2-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5/c1-2-31-25-11-7-6-10-23(25)24-15-20(12-13-26(24)31)27-21(14-19(16-28)17-29)18-32(30-27)22-8-4-3-5-9-22/h3-15,18H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQVUCJNYRMEGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)C4=CC=CC=C4)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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